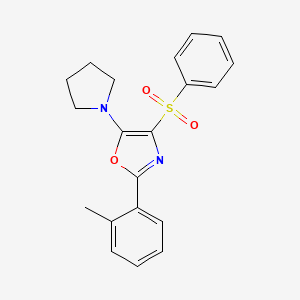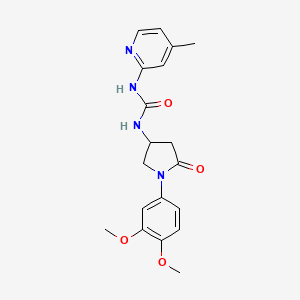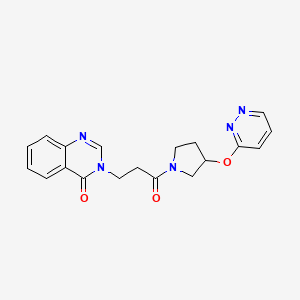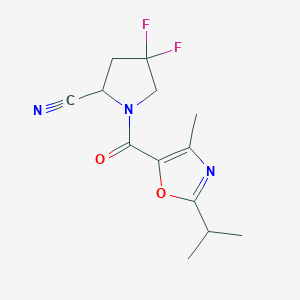
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(o-tolyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(o-tolyl)oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a phenylsulfonyl group, a pyrrolidine group, and an o-tolyl group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research on compounds containing the 4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(o-tolyl)oxazole structure focuses on the synthesis and characterization of new heterocyclic compounds, highlighting their potential therapeutic applications. One study detailed the synthesis, characterization, and cytotoxicity evaluation of new organic compounds featuring the 4-(phenylsulfonyl)phenyl fragment. These compounds, derived from phenylalanine, include cyclization products like 1,3-oxazole substituted in position 5 with the p-tolyl group. Spectral methods (UV-Vis, FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis confirmed their structures, with RP-HPLC used to determine compound purity. Their toxicological profile was assessed using the Daphnia magna bioassay, suggesting their therapeutic potential due to observed cytotoxic effects (Apostol et al., 2019).
Antimicrobial and Antioxidant Activity
Further studies explored the antimicrobial and surface activity of 1,2,4-triazole derivatives and the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles. The formation of 1,2,4-triazole derivatives demonstrated effective antimicrobial properties and potential as surface active agents (El-Sayed, 2006). Another research synthesized amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides, which exhibited significant antioxidant activity, surpassing that of the standard Ascorbic acid (Talapuru et al., 2014).
Anticancer Evaluation
The anticancer activities of 4-arylsulfonyl-1,3-oxazoles were assessed against 59 cancer cell lines, revealing compounds with significant cytostatic and antiproliferative effects against various cancer subpanels, including CNS Cancer and Non-Small Cell Lung Cancer. This research underscores the potential of 4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(o-tolyl)oxazole derivatives as leading compounds for in-depth antitumor studies (Zyabrev et al., 2022).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-9-5-6-12-17(15)18-21-19(20(25-18)22-13-7-8-14-22)26(23,24)16-10-3-2-4-11-16/h2-6,9-12H,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLCFVSHDREVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332574 |
Source


|
| Record name | 4-(benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85198820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
855714-71-5 |
Source


|
| Record name | 4-(benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2734305.png)

![N-[[1-(3-Phenylpropyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2734310.png)

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)
![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)

![6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2734317.png)

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid](/img/structure/B2734320.png)